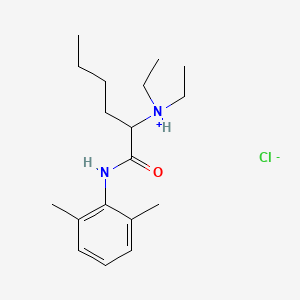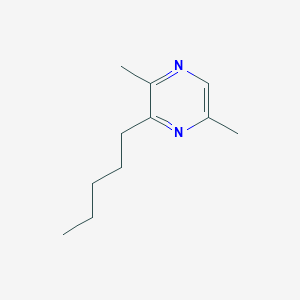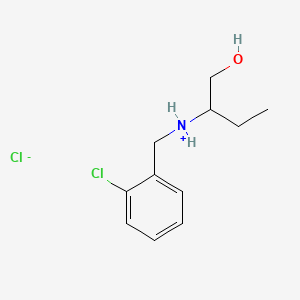
1-Naphthalenol, 2,4-bis(phenylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenol, 2,4-bis(phenylazo)-, also known as Solvent Red 23, is an organic compound with the molecular formula C₁₆H₁₂N₂O. It is a red dye commonly used in various industrial applications, including cosmetics, personal care products, and commercial pesticides. This compound is characterized by its azo group (-N=N-) attached to a naphthalenol structure, which contributes to its vibrant color and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Naphthalenol, 2,4-bis(phenylazo)- is typically synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid (HNO₂) to form diazonium salts.
Azo Coupling: The diazonium salts are then coupled with naphthalenol derivatives under alkaline conditions to form the azo compound.
Industrial Production Methods: In industrial settings, the synthesis of 1-Naphthalenol, 2,4-bis(phenylazo)- is carried out on a larger scale using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions: 1-Naphthalenol, 2,4-bis(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazo compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids or bases are employed.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Hydrazo compounds and other reduced derivatives.
Substitution: Halogenated naphthalenols and other substituted derivatives.
科学的研究の応用
1-Naphthalenol, 2,4-bis(phenylazo)- has several scientific research applications across various fields:
Chemistry: It is used as a model compound in the study of azo dyes and their properties.
Biology: The compound is employed in biological staining techniques and as a fluorescent probe.
Industry: It is widely used as a colorant in cosmetics, personal care products, and commercial pesticides.
作用機序
The mechanism by which 1-Naphthalenol, 2,4-bis(phenylazo)- exerts its effects involves its interaction with molecular targets and pathways. The azo group plays a crucial role in its binding affinity and reactivity. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects.
類似化合物との比較
1-Naphthalenol, 2,4-bis(phenylazo)- is compared with other similar azo compounds, such as:
4-(Phenylazo)-1-naphthol: Similar in structure but differs in the position of the azo group.
2-Naphthalenol, 1-(phenylazo)-: Another azo compound with a different substitution pattern.
Uniqueness: 1-Naphthalenol, 2,4-bis(phenylazo)- is unique due to its specific substitution pattern and the presence of two azo groups, which contribute to its distinct chemical and physical properties.
Conclusion
1-Naphthalenol, 2,4-bis(phenylazo)- is a versatile compound with significant applications in various scientific and industrial fields. Its unique structure and reactivity make it an important subject of study and a valuable component in numerous products.
特性
CAS番号 |
5290-66-4 |
|---|---|
分子式 |
C22H16N4O |
分子量 |
352.4 g/mol |
IUPAC名 |
2,4-bis(phenyldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C22H16N4O/c27-22-19-14-8-7-13-18(19)20(25-23-16-9-3-1-4-10-16)15-21(22)26-24-17-11-5-2-6-12-17/h1-15,27H |
InChIキー |
TVQPHPSPJUOLGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)N=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


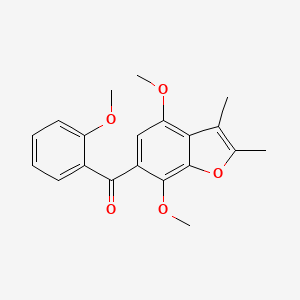

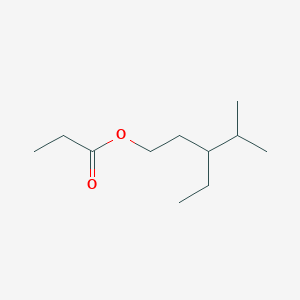


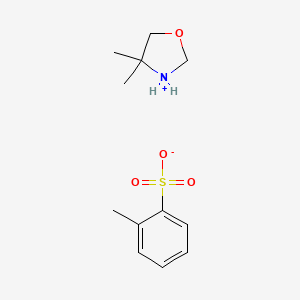
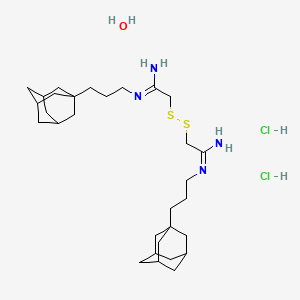
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester](/img/structure/B15346614.png)
![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)
